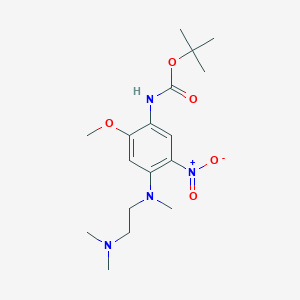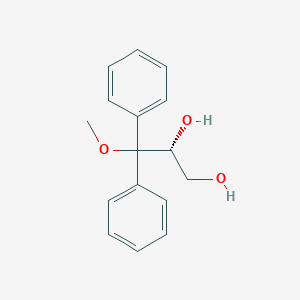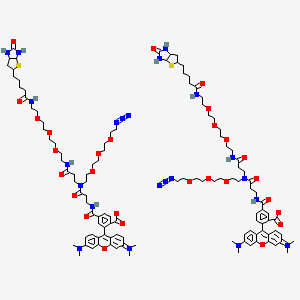![molecular formula C19H30O2 B11826741 (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound. It is a polycyclic structure with multiple chiral centers, making it a stereochemically rich molecule. This compound is part of the steroid family, which are known for their significant roles in biological systems, including as hormones and vitamins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, stereoselective reductions, and functional group modifications. Specific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, reagents, and purification methods are optimized to scale up the production while maintaining the purity and stereochemical integrity of the compound.
化学反应分析
Types of Reactions
(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the molecule, often to increase its stability or reactivity.
Substitution: Functional groups on the molecule can be replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
科学研究应用
Chemistry
In chemistry, this compound is used as a model system to study stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies and catalytic processes.
Biology
Biologically, (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is studied for its role in cellular processes. It can act as a precursor to various biologically active steroids, influencing cell signaling pathways and metabolic processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may serve as drugs for treating hormonal imbalances, inflammatory conditions, and other health issues.
Industry
Industrially, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating new materials with specific properties.
作用机制
The mechanism of action of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other steroids such as cholesterol, testosterone, and estradiol. These molecules share the polycyclic structure and chiral centers but differ in their functional groups and biological roles.
Uniqueness
What sets (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(3R,5R,8S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,17,20-21H,3-7,9-11H2,1-2H3/t12-,13-,14+,15+,17+,18+,19+/m1/s1 |
InChI 键 |
UGXQKXAWZRMXEH-HSTZUDBKSA-N |
手性 SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C)O |
规范 SMILES |
CC12CCC(CC1CCC3C2=CCC4(C3CCC4O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)


![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)





![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)
